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molecular formula C10H10BrNO B1287155 1-(3-Bromophenyl)cyclopropane-1-carboxamide CAS No. 597563-13-8

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Cat. No. B1287155
M. Wt: 240.1 g/mol
InChI Key: ZYCUXFZMAUTWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238644B2

Procedure details

Ammonium carbonate (7.97 g 83.0 mmol) was added to a suspension of 1-(3-bromophenyl)cyclopropylacetic acid (2.00 g, 8.30 mmol), HOBt (1.68 g, 12.4 mmol) and EDCl.HCl (2.39 g, 12.4 mmol) in Et3N (5 mL) and DMF (25 mL) and the mixture was stirred at room temperature overnight. EtOAc (150 mL) was added and the organic layer was washed with sat. NaHCO3 solution (100 mL), 0.5 M citric acid solution (3×100 mL), water (100 mL), brine (50 mL) and dried (Na2SO4). The volatiles were removed in vacuo to yield the title compound A58 as a white solid (1.78 g, 89%). LCMS-A: rt 5.807 min; m/z 241 [M+H]+.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[NH4+].[NH4+].[Br:7][C:8]1[CH:9]=[C:10]([C:14]2(CC(O)=O)[CH2:16][CH2:15]2)[CH:11]=[CH:12][CH:13]=1.C1C=CC2N(O)N=[N:27]C=2C=1.CCN=C=NCCCN(C)C.Cl.Cl>CCN(CC)CC.CN(C=O)C.CCOC(C)=O>[Br:7][C:8]1[CH:9]=[C:10]([C:14]2([C:1]([NH2:27])=[O:4])[CH2:16][CH2:15]2)[CH:11]=[CH:12][CH:13]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CC1)CC(=O)O
Name
Quantity
1.68 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Two
Name
Quantity
2.39 g
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with sat. NaHCO3 solution (100 mL), 0.5 M citric acid solution (3×100 mL), water (100 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CC1)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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